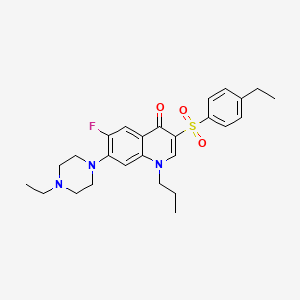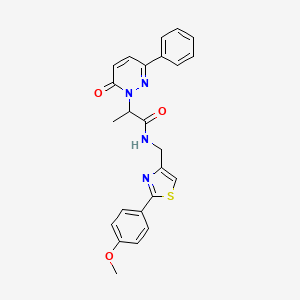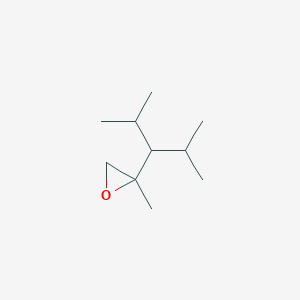![molecular formula C31H24N4O4S B2928903 2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 877818-62-7](/img/structure/B2928903.png)
2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin, a 1,2,4-triazole, and a benzo[de]isoquinoline-1,3(2H)-dione. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The 2,3-dihydrobenzo[b][1,4]dioxin and benzo[de]isoquinoline-1,3(2H)-dione groups are both cyclic structures, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The presence of the 1,2,4-triazole group suggests that this compound could participate in reactions typical of heterocycles. Additionally, the benzo[de]isoquinoline-1,3(2H)-dione group could undergo reactions typical of quinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the 2,3-dihydrobenzo[b][1,4]dioxin group could contribute to the compound’s lipophilicity, while the 1,2,4-triazole group could contribute to its acidity .Wissenschaftliche Forschungsanwendungen
Solvation and Reaction Pathways
Solvation can significantly influence the reaction paths and properties of similar complex organic molecules. For example, the reaction of naphthalic anhydride with diamines in different solvents yields various products, demonstrating solvation's role in controlling reaction outcomes. Similar principles could apply to the compound , potentially affecting its reactivity and applications in materials science, such as gel formation for biomedical applications (Singh & Baruah, 2008).
Chemosensor Systems
Compounds within the benzo[de]isoquinoline-1,3-dione series, akin to the given molecule, have been synthesized and studied for their chemosensor capabilities, especially in anion detection. This suggests potential applications in environmental monitoring and analytical chemistry for detecting pollutants or biochemicals (Tolpygin et al., 2013).
Fluorescence Quenching and Enhancement
The interaction with polyhydroxy compounds can lead to fluorescence quenching or enhancement in similar organic molecules, indicating possible uses in developing fluorescent probes or sensors for biological and chemical analyses (Tamuly et al., 2006).
Antitumor Activities
Complex organic molecules, including derivatives of isoquinoline and similar fused-ring systems, have been synthesized and evaluated for their antitumor properties. This highlights the potential of such compounds in medicinal chemistry for developing new anticancer agents (Khodair et al., 2004).
Synthesis and Molecular Structures
Understanding the synthesis and molecular structure of complex organic compounds is crucial for exploring their applications. For example, the acid-catalyzed reactions of specific diones with quinoline derivatives provide insights into novel compound synthesis and potential applications in drug development and material science (Tkachev et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O4S/c36-29-22-13-6-9-20-10-7-14-23(27(20)22)30(37)34(29)17-8-18-40-31-33-32-28(35(31)21-11-2-1-3-12-21)26-19-38-24-15-4-5-16-25(24)39-26/h1-7,9-16,26H,8,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENUVQJETLPUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Thiazolidinone, 5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylene]-3-(2-methylphenyl)-2-(propylimino)-, (2Z,5Z)-](/img/structure/B2928824.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)
![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2928833.png)
![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)


![1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928841.png)
![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)
